molecular formula C16H31ClN2O2 B14873180 9-Amino-3-(Boc-amino)-spiro[5.5]undecane HCl

9-Amino-3-(Boc-amino)-spiro[5.5]undecane HCl

Cat. No.: B14873180
M. Wt: 318.9 g/mol
InChI Key: IUMWCIPUBBZCAE-UHFFFAOYSA-N
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Description

tert-butyl N-(9-aminospiro[5.5]undecan-3-yl)carbamate;hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(9-aminospiro[5.5]undecan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(9-aminospiro[5.5]undecan-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-butyl N-(9-aminospiro[5.5]undecan-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(9-aminospiro[5.5]undecan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate: Similar spirocyclic structure but with an oxygen atom in the ring.

    tert-butyl (9-aminospiro[5.5]undecan-3-yl)carbamate: Similar structure but without the hydrochloride component.

Uniqueness

tert-butyl N-(9-aminospiro[5.5]undecan-3-yl)carbamate;hydrochloride stands out due to its unique combination of a spirocyclic structure and the presence of a hydrochloride group. This combination enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H31ClN2O2

Molecular Weight

318.9 g/mol

IUPAC Name

tert-butyl N-(9-aminospiro[5.5]undecan-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C16H30N2O2.ClH/c1-15(2,3)20-14(19)18-13-6-10-16(11-7-13)8-4-12(17)5-9-16;/h12-13H,4-11,17H2,1-3H3,(H,18,19);1H

InChI Key

IUMWCIPUBBZCAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CCC(CC2)N)CC1.Cl

Origin of Product

United States

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